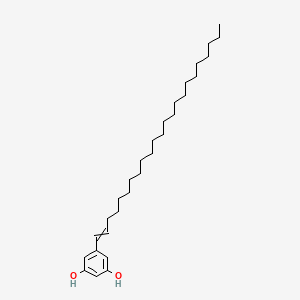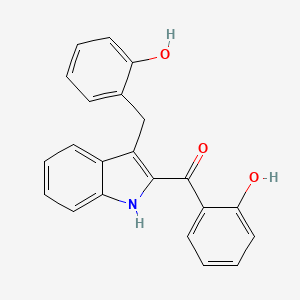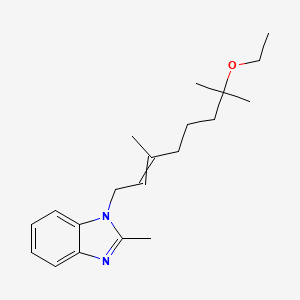![molecular formula C28H34IO2P B14348054 {5-[(Oxan-2-yl)oxy]pentyl}(triphenyl)phosphanium iodide CAS No. 90369-09-8](/img/structure/B14348054.png)
{5-[(Oxan-2-yl)oxy]pentyl}(triphenyl)phosphanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{5-[(Oxan-2-yl)oxy]pentyl}(triphenyl)phosphanium iodide is a chemical compound that belongs to the class of phosphonium salts It is characterized by the presence of a triphenylphosphonium group attached to a pentyl chain, which is further linked to an oxane ring through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(Oxan-2-yl)oxy]pentyl}(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. The general synthetic route can be described as follows:
Starting Materials: Triphenylphosphine and 5-iodopentyl oxane.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C.
Procedure: Triphenylphosphine is dissolved in a suitable solvent, such as toluene or dichloromethane. 5-iodopentyl oxane is then added dropwise to the solution. The reaction mixture is stirred and heated for several hours until the reaction is complete.
Isolation: The product is isolated by filtration, followed by washing with a solvent to remove any impurities. The crude product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{5-[(Oxan-2-yl)oxy]pentyl}(triphenyl)phosphanium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Oxidation: The phosphonium group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form the corresponding phosphine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiolates. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include azides, cyanides, thiols, phosphine oxides, and reduced phosphines.
Scientific Research Applications
{5-[(Oxan-2-yl)oxy]pentyl}(triphenyl)phosphanium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides for Wittig reactions.
Biology: The compound is studied for its potential use in targeting mitochondria due to the lipophilic cationic nature of the triphenylphosphonium group.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, especially for delivering therapeutic agents to mitochondria.
Industry: It is used in the synthesis of various organic compounds and as a phase-transfer catalyst in industrial processes.
Mechanism of Action
The mechanism of action of {5-[(Oxan-2-yl)oxy]pentyl}(triphenyl)phosphanium iodide involves its ability to cross biological membranes due to the lipophilic nature of the triphenylphosphonium group. Once inside the cell, the compound can target mitochondria, where it exerts its effects. The molecular targets and pathways involved include:
Mitochondrial Membrane Potential: The compound accumulates in the mitochondria due to the negative membrane potential.
Reactive Oxygen Species (ROS) Production: It can modulate the production of ROS, which plays a role in cellular signaling and apoptosis.
Mitochondrial Enzymes: The compound can interact with mitochondrial enzymes, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
Tetraphenylphosphonium Chloride: Similar in structure but lacks the oxane ring and pentyl chain.
Triphenylphosphine: A simpler phosphine compound without the additional functional groups.
Methyltriphenylphosphonium Iodide: Contains a methyl group instead of the oxane-pentyl chain.
Uniqueness
{5-[(Oxan-2-yl)oxy]pentyl}(triphenyl)phosphanium iodide is unique due to the presence of the oxane ring and pentyl chain, which confer specific chemical and biological properties. These structural features enhance its ability to target mitochondria and participate in diverse chemical reactions, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
90369-09-8 |
|---|---|
Molecular Formula |
C28H34IO2P |
Molecular Weight |
560.4 g/mol |
IUPAC Name |
5-(oxan-2-yloxy)pentyl-triphenylphosphanium;iodide |
InChI |
InChI=1S/C28H34O2P.HI/c1-5-15-25(16-6-1)31(26-17-7-2-8-18-26,27-19-9-3-10-20-27)24-14-4-12-22-29-28-21-11-13-23-30-28;/h1-3,5-10,15-20,28H,4,11-14,21-24H2;1H/q+1;/p-1 |
InChI Key |
LCKAXXRWHSWMJS-UHFFFAOYSA-M |
Canonical SMILES |
C1CCOC(C1)OCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-3-[5-(methylcarbamoylamino)pentyl]urea](/img/structure/B14347982.png)


![N~1~,N~2~-Bis(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)ethanediamide](/img/structure/B14348003.png)
![Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide](/img/structure/B14348006.png)
![5-Methyl-5-[(propan-2-yl)oxy]-4-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14348018.png)


![2-Chloro-5-[(cyclohexylmethyl)sulfamoyl]benzene-1-sulfonyl chloride](/img/structure/B14348026.png)


![6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one](/img/structure/B14348035.png)

